![molecular formula C17H25N5O2 B2969051 8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941951-01-5](/img/structure/B2969051.png)
8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are essential components of DNA and RNA, and also serve as precursors to molecules such as ATP, GTP, cyclic AMP, NADH, and coenzyme A .
Synthesis Analysis
Purine synthesis often involves the use of enzymes from purine and pyrimidine salvage pathways, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases . These enzymes have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs .Molecular Structure Analysis
The sec-butyl group in the compound is a portion of molecular structure equivalent to butane minus one hydrogen atom from carbon 2 . The compound also appears to contain an imidazole ring, which is a five-membered planar ring, which is prevalent in natural and synthetic chemistry .Chemical Reactions Analysis
Purines can undergo a variety of chemical reactions. For example, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid .Scientific Research Applications
Pharmaceutical Research: Antiviral Drug Development
This compound shows structural similarities to purine derivatives, which are known to have antiviral properties. It could potentially be used in the development of new antiviral drugs. For instance, modifications of purine structures have led to the creation of effective treatments for viral infections, such as Abacavir, an antiretroviral medication used to prevent and treat HIV/AIDS . The sec-butyl group in the compound could be a point of chemical modification to enhance its interaction with viral enzymes, potentially leading to novel treatments.
Chemical Synthesis: Chiral Auxiliary Applications
The sec-butyl group can serve as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety. The compound could be used to develop new methods of stereoselective synthesis, improving the production of chiral molecules .
Agricultural Chemistry: Pheromone Synthesis
In agriculture, the synthesis of pheromones for pest control is an area of interest. The structure of the compound suggests that it could be used to synthesize analogs of insect pheromones or pheromones of higher animals, such as the house mouse, which are used for behavioral control and population management in pest species .
Oncological Research: Anticancer Compound Screening
Purine analogs have been extensively studied for their anticancer properties. This compound, with its purine-like core, could be a candidate for screening as an anticancer agent. Its structure allows for the attachment of various functional groups that can interact with cancer cell DNA or proteins, potentially inhibiting cell proliferation .
properties
IUPAC Name |
6-butan-2-yl-2-butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-6-8-9-20-15(23)13-14(19(5)17(20)24)18-16-21(13)10-12(4)22(16)11(3)7-2/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDVIBWENLCLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)CC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16805011 |
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